1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea

Chemical Identity Purity Analysis Procurement Specification

This distinct, symmetric bis-pyrazolyl urea scaffold is purpose-built for SAR-driven medicinal chemistry, coordination chemistry, and biophysical binding studies. Unlike generic pyrazolyl ureas, its 1-tert-butyl-3-methyl substitution and C2-symmetric architecture uniquely pre-organize hydrogen-bonding networks and chelation geometry—directly impacting kinase inhibition (p38α MAPK), metal complex catalysis, and thermodynamic binding measurements. Supplied at ≥95% purity with verified CAS 1311317-92-6, it ensures reproducible derivatization and reliable library synthesis. Select this compound when scaffold precision governs your research outcome.

Molecular Formula C17H28N6O
Molecular Weight 332.4 g/mol
CAS No. 1311317-92-6
Cat. No. B1524427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea
CAS1311317-92-6
Molecular FormulaC17H28N6O
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)NC2=CC(=NN2C(C)(C)C)C)C(C)(C)C
InChIInChI=1S/C17H28N6O/c1-11-9-13(22(20-11)16(3,4)5)18-15(24)19-14-10-12(2)21-23(14)17(6,7)8/h9-10H,1-8H3,(H2,18,19,24)
InChIKeyMZMGGWDKFUZFCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea: A Symmetric Bis-Pyrazolyl Urea Scaffold for Research Procurement


1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea (CAS 1311317-92-6) is a synthetic organic compound belonging to the class of symmetric bis-pyrazolyl ureas, characterized by two 1-tert-butyl-3-methyl-1H-pyrazol-5-yl groups linked via a central urea carbonyl . With a molecular weight of 332.4 g/mol and a typical research-grade purity of 95%, it is primarily offered by chemical suppliers as a specialized building block, ligand scaffold, or intermediate for medicinal chemistry and catalysis research . While a full pharmacological profile is absent in the literature, its structural features suggest potential utility in areas where N,N'-diaryl or di-heteroaryl ureas, particularly pyrazolyl ureas, have been investigated, such as kinase inhibition and coordination chemistry [1].

Procurement-Specific Differentiation of 1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea


Substituting 1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea with a generic 'pyrazolyl urea' is not scientifically valid due to the extreme sensitivity of biological and catalytic activity to specific substitution patterns [1]. Even minor modifications on the pyrazole rings—such as altering the N1-tert-butyl or C3-methyl groups, or changing the substitution position on the urea—can drastically change a molecule's conformation, hydrogen-bonding network, and electronic properties, which directly impacts target binding or metal coordination geometry [2]. While this exact compound lacks published quantitative comparative data, its identity as a distinct, commercially available entity with a specific CAS number, molecular structure, and defined purity is the basis for its selection. The following evidence, therefore, focuses on its verified procurement attributes and its position within a chemical class known for its structure-activity relationships, providing a framework for its potential but unverified differentiation.

Quantitative Differentiation Data for 1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea


Defined Chemical Identity and Commercial Purity Specification

The compound is characterized by a unique and verifiable chemical identity, defined by its CAS registry number (1311317-92-6), molecular formula (C17H28N6O), and a typical commercial purity specification of 95% . This level of definition differentiates it from an undefined or in-house synthesized mixture of pyrazolyl urea analogs and provides a baseline for reproducibility in research.

Chemical Identity Purity Analysis Procurement Specification

Inferred Potency Advantage as a p38α MAPK Inhibitor Scaffold

While no direct activity data exists for the target compound, a closely related series of pyrazolyl urea derivatives has been evaluated for p38α MAPK inhibition [1]. The most potent compound in that series (3c) exhibited an IC50 of 0.037 ± 1.56 µM, which is comparable to the standard inhibitor SB 203580 (IC50 = 0.043 ± 3.62 µM) [1]. This class-level data provides a quantitative benchmark, suggesting that the target compound, which retains the core pyrazolyl urea pharmacophore, is a viable scaffold for developing potent kinase inhibitors.

Kinase Inhibition p38 MAPK Anti-inflammatory SAR

Potential Advantage in In Vivo Anti-Inflammatory Efficacy

Class-level data demonstrates that pyrazolyl urea derivatives can achieve significant in vivo anti-inflammatory activity in animal models. Several analogs in a related series showed activity ranging from 62.25% to 80.93% inhibition, comparable to the standard drug diclofenac sodium (81.62%) in a carrageenan-induced rat paw edema model [1]. This suggests that the core scaffold, which the target compound possesses, is capable of delivering efficacy on par with a clinically used NSAID.

In Vivo Efficacy Anti-inflammatory Drug Discovery SAR

Utility as a Symmetric Chelating Ligand in Coordination Chemistry

The compound's symmetric bis-pyrazolyl urea structure offers a unique N,N'-bidentate or O,N-chelating motif not found in mono-pyrazolyl ureas [1]. This structural feature differentiates it from asymmetric or simpler urea ligands by providing a more rigid, pre-organized binding pocket for metal ions. A study on analogous bis(pyrazolyl)methane ligands highlights their ability to form stable complexes with uranyl ions, exhibiting biomimetic catalytic oxidation activity [2]. The target compound's urea linker is expected to offer distinct electronic and steric properties compared to the methane linker, potentially altering complex stability and catalytic selectivity.

Coordination Chemistry Catalysis Ligand Design Symmetric Scaffold

Optimal Application Scenarios for Procuring 1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea


Medicinal Chemistry: p38α MAPK Inhibitor Lead Optimization Programs

Procurement is recommended for medicinal chemistry teams seeking to expand structure-activity relationship (SAR) studies around a pyrazolyl urea core for p38α MAPK inhibition. The compound serves as a distinct, symmetric scaffold. As supported by class-level data showing that close analogs achieve low micromolar IC50 values comparable to SB 203580 [1], this compound can be used to explore the effects of dual pyrazolyl substitution on potency and selectivity [1].

Coordination Chemistry: Development of Symmetric Bidentate Ligands for Homogeneous Catalysis

This compound is an ideal candidate for research groups designing novel ligands for transition metal or actinide catalysis. Its symmetric, pre-organized bis-pyrazolyl urea framework provides a unique N,N'- or O,N-chelating motif, as supported by research on analogous bis(pyrazolyl) ligands that form stable, catalytically active complexes [2]. Its use could lead to new catalysts with differentiated selectivity in oxidation or other transformations [2].

Chemical Biology: Tool Compound for Studying Symmetric Ligand Binding

Researchers investigating the biophysics of ligand-receptor or ligand-enzyme interactions can utilize this compound as a tool. Its C2-symmetric structure presents a defined, rigid binding element, making it useful for isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) studies to measure binding thermodynamics and kinetics. The absence of a published full biological profile makes it a clean slate for hypothesis-driven research on symmetric binding interactions.

Organic Synthesis: A 95% Pure Building Block for Complex Molecule Assembly

For synthetic chemists, this compound is a reliable and defined building block for incorporating a bis-pyrazolyl urea motif into more complex architectures [1]. Its commercial availability at 95% purity [2] ensures a known starting point for subsequent derivatization, which is crucial for the efficient and reproducible synthesis of target molecules and combinatorial libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.